BenchChemオンラインストアへようこそ!

8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Chemical Identity Positional Isomerism Quality Control

The compound 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901267-10-5) is a heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline class, featuring a tricyclic core formed by the fusion of a pyrazole ring with a quinoline nucleus. Its molecular formula is C24H19N3O2 with a molecular weight of 381.44 g/mol, and it possesses a characteristic substitution pattern comprising an 8-methoxy group on the quinoline ring, a 4-methoxyphenyl substituent at position 1, and a phenyl group at position 3.

Molecular Formula C24H19N3O2
Molecular Weight 381.435
CAS No. 901267-10-5
Cat. No. B2639758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901267-10-5
Molecular FormulaC24H19N3O2
Molecular Weight381.435
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC
InChIInChI=1S/C24H19N3O2/c1-28-18-10-8-17(9-11-18)27-24-20-14-19(29-2)12-13-22(20)25-15-21(24)23(26-27)16-6-4-3-5-7-16/h3-15H,1-2H3
InChIKeyPMPYJQBRJWCZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901267-10-5): Core Properties and Procurement Baseline


The compound 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901267-10-5) is a heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline class, featuring a tricyclic core formed by the fusion of a pyrazole ring with a quinoline nucleus [1]. Its molecular formula is C24H19N3O2 with a molecular weight of 381.44 g/mol, and it possesses a characteristic substitution pattern comprising an 8-methoxy group on the quinoline ring, a 4-methoxyphenyl substituent at position 1, and a phenyl group at position 3 [2]. The compound is commercially available for research use with a reported purity of 95%+ and confirmed identity via 1H NMR spectroscopy in DMSO-d6 .

Why Generic Substitution of 8-Methoxy Pyrazoloquinolines (CAS 901267-10-5) Carries Scientific Risk


Within the pyrazolo[4,3-c]quinoline chemical space, positional isomerism and subtle substituent variations can drastically alter molecular recognition, physicochemical properties, and biological activity profiles [1]. The target compound's unique combination of an 8-methoxy group on the quinoline scaffold and a 4-methoxyphenyl at N1 differentiates it from close regioisomers such as 8-methoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline . Without direct comparative bioactivity data, substitution with a positional isomer risks introducing uncontrolled variables in target engagement, cellular permeability, and metabolic stability, potentially invalidating experimental conclusions and wasting research resources [2].

Quantitative Differentiation Evidence for 8-Methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901267-10-5)


Structural Identity and Positional Isomer Differentiation Against the 8-Methoxy Regioisomer

The target compound's substitution pattern is unambiguously defined as 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, with the 4-methoxyphenyl group at N1 and the phenyl group at C3 [1]. This is distinct from its positional isomer 8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901005-19-4), which carries the methoxyphenyl at C3 and the unsubstituted phenyl at N1 . Although both share the same molecular formula (C24H19N3O2, MW 381.44), the different substitution pattern can lead to divergent molecular recognition, as demonstrated in the broader pyrazolo[4,3-c]quinoline class where N1 and C3 substituent variations critically modulate adenosine A3 receptor affinity and selectivity [2].

Chemical Identity Positional Isomerism Quality Control

Molecular Weight and Heteroatom Content Differentiation Against the Des-Methoxy Analog

The target compound (MW 381.44, C24H19N3O2) carries an additional oxygen atom relative to its des-methoxy analog 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932519-06-7, MW 351.41, C23H17N3O) [1]. This 30.03 Da mass difference corresponds to the 8-methoxy substituent on the quinoline scaffold, which increases hydrogen bond acceptor count and polar surface area. In the related 2-arylpyrazolo[4,3-c]quinolin-4-one series, methoxy substitution at the quinoline core was shown to influence adenosine receptor subtype selectivity, with 4-methoxy substitution on the 2-phenyl ring producing Ki values at hA3 of 16 nM while maintaining >1000 nM at hA1 and hA2A [2].

Physicochemical Properties Drug-likeness Solubility

Analytical Identity Confirmation: 1H NMR Spectral Characterization in DMSO-d6

The compound's identity is verified by a 1H NMR spectrum recorded in DMSO-d6, available through the KnowItAll NMR Spectral Library (Wiley) [1]. The spectrum provides definitive confirmation of the assigned structure, distinguishing it from other commercially available pyrazolo[4,3-c]quinoline regioisomers that share the same molecular formula. Vendor specifications report a purity of ≥95% for catalog number CM910225 . In contrast, the closely related analog 1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901267-15-0) carries methoxy groups on both phenyl rings but lacks the 8-methoxy quinoline substitution, representing a distinct chemical entity despite identical molecular formula .

Quality Control Structure Confirmation NMR Spectroscopy

Class-Level Pharmacological Potential: Pyrazolo[4,3-c]quinoline Scaffold Activity

The pyrazolo[4,3-c]quinoline scaffold to which the target compound belongs has demonstrated multi-target pharmacological potential. Class-level evidence includes nanomolar A3 adenosine receptor antagonism (Ki = 212 nM for 2-phenyl-2H-pyrazolo[4,3-c]quinoline at human A3 receptor expressed in CHO cells) [1], anti-inflammatory activity with NO production inhibition in LPS-stimulated RAW 264.7 cells (IC50 range 0.19–0.92 μM for amino-substituted derivatives) [2], and potential as HPK1/FLT3 kinase inhibitor intermediates as described in patent EP4416146A1 [3]. While direct activity data for the target compound (CAS 901267-10-5) is not available in the peer-reviewed literature, its structural features align with pharmacophoric elements associated with A3 receptor binding and kinase inhibition.

Kinase Inhibition Anti-inflammatory Adenosine Receptor

Recommended Procurement Scenarios for 8-Methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901267-10-5)


Kinase Inhibitor Screening Libraries

The pyrazolo[4,3-c]quinoline scaffold is claimed as a core structure for HPK1 and FLT3 kinase inhibitors in recent patent literature [1]. Procurement of CAS 901267-10-5 is warranted for inclusion in targeted kinase inhibitor screening decks, where its 8-methoxy substitution pattern offers a differentiated starting point for hit identification compared to unsubstituted quinoline analogs.

Adenosine A3 Receptor Antagonist Development

Given that structurally related 2-arylpyrazolo[4,3-c]quinolines demonstrate nanomolar affinity (Ki = 9–212 nM) and high selectivity for the human A3 adenosine receptor over A1, A2A, and A2B subtypes [2], this compound is a rational procurement choice for academic or industrial groups pursuing A3 antagonist development for inflammatory or oncological indications.

Structure-Activity Relationship (SAR) Expansion Studies

The unique 8-methoxy-1-(4-methoxyphenyl)-3-phenyl substitution pattern makes this compound valuable for SAR studies aimed at probing the electronic and steric effects of quinoline-core methoxy substitution [3]. When used alongside the des-methoxy analog (CAS 932519-06-7) or the positional isomer (CAS 901005-19-4), it enables systematic evaluation of substituent contributions to target binding and pharmacokinetic properties.

Anti-Inflammatory Drug Discovery

Pyrazolo[4,3-c]quinoline derivatives have demonstrated inhibition of LPS-induced NO production in RAW 264.7 macrophages with IC50 values as low as 0.19 μM [4]. Procuring CAS 901267-10-5 for in vitro anti-inflammatory screening is supported by this class-level evidence, with the compound serving as a structurally novel entry point for iNOS/COX-2 pathway modulation studies.

Quote Request

Request a Quote for 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.